Home > Products > Screening Compounds P58712 > Raxatrigine mesylate
Raxatrigine mesylate - 934240-35-4

Raxatrigine mesylate

Catalog Number: EVT-8758009
CAS Number: 934240-35-4
Molecular Formula: C19H23FN2O5S
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Raxatrigine mesylate is classified as a small molecule pharmaceutical and belongs to the category of sodium channel blockers. Its chemical structure allows it to selectively inhibit the activity of NaV1.7 channels, which are implicated in the sensation of pain. The compound has been studied extensively in preclinical and clinical settings to evaluate its efficacy and safety profile .

Synthesis Analysis

Methods and Technical Details

The synthesis of raxatrigine mesylate involves several key steps that are designed to optimize yield and purity. One notable method includes the use of asymmetric synthesis techniques to achieve the desired enantiomeric form of the compound. The synthetic pathway typically begins with readily available starting materials, followed by a series of reactions including alkylation and cyclization processes.

A detailed synthetic route has been outlined in various studies, highlighting the use of specific reagents and conditions that facilitate the formation of the final product. For instance, one synthesis approach employs a combination of palladium-catalyzed cross-coupling reactions and subsequent functional group modifications to construct the complex molecular framework characteristic of raxatrigine .

Molecular Structure Analysis

Structure and Data

Raxatrigine mesylate has a complex molecular structure that can be represented by its chemical formula, which is C15_{15}H17_{17}N3_{3}O2_{2}S. The molecular weight is approximately 307.37 g/mol. The structural analysis reveals multiple functional groups, including an amine group and a sulfonate moiety, which contribute to its pharmacological activity.

The three-dimensional conformation of raxatrigine can be depicted using computational modeling techniques, which help visualize its interaction with sodium channels at the molecular level. This structural insight is crucial for understanding how modifications to the molecule might enhance its efficacy or reduce side effects .

Chemical Reactions Analysis

Reactions and Technical Details

Raxatrigine mesylate undergoes various chemical reactions that are essential for its synthesis and potential modifications. These include:

  • Alkylation Reactions: Utilized to introduce alkyl groups into the molecular structure.
  • Cyclization Reactions: Important for forming cyclic structures that are integral to the compound's activity.
  • Functional Group Transformations: Such as oxidation or reduction processes that modify specific parts of the molecule to enhance its pharmacological properties.

Each reaction step is carefully controlled to ensure high yields and minimal by-products, which is vital for any pharmaceutical development process .

Mechanism of Action

Process and Data

The mechanism of action for raxatrigine mesylate revolves around its ability to selectively block NaV1.7 sodium channels. By inhibiting these channels, raxatrigine reduces neuronal excitability and decreases the propagation of pain signals from peripheral tissues to the central nervous system.

Research indicates that raxatrigine exhibits state-dependent blocking characteristics; it preferentially binds to inactivated states of the sodium channel, which enhances its analgesic effects during periods of high neuronal activity typically associated with pain . This property makes it particularly advantageous in treating conditions characterized by heightened pain sensitivity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Raxatrigine mesylate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.

These properties are critical for formulation development, influencing how raxatrigine can be delivered effectively in clinical settings .

Applications

Scientific Uses

Raxatrigine mesylate has significant applications in scientific research, particularly in pharmacology and pain management studies. Its primary application is as an investigational drug aimed at treating various forms of chronic pain, including neuropathic pain syndromes.

Additionally, ongoing studies explore its potential use in combination therapies for enhanced analgesic effects or reduced side effects when used alongside other analgesics or anti-inflammatory agents . As research continues, raxatrigine may also find applications beyond pain management, potentially influencing other therapeutic areas related to sodium channel modulation.

Synthesis and Optimization of Raxatrigine Mesylate

Strategic Design of Prolinamide Derivatives for Sodium Channel Modulation

The molecular architecture of raxatrigine ((5R)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-L-prolinamide) originated from rational drug design targeting voltage-gated sodium (NaV) channel modulation. Early development by GlaxoSmithKline focused on central nervous system applications, with the compound (initially designated GSK1014802) characterized as a use-dependent NaV1.3 inhibitor based on electrophysiological studies in human embryonic kidney cells expressing human NaV1.3 channels [9]. The prolinamide scaffold was strategically selected to enable state-dependent channel blockade, where the compound exhibits higher affinity for activated or inactivated channel conformations compared to resting states. This pharmacological profile aims to preferentially inhibit pathologically hyperexcitable neurons while preserving normal physiological signaling [6].

Structural optimization centered on balancing potency, subtype selectivity, and pharmacokinetic properties. The diphenyl ether moiety (later modified through conformational restriction) was incorporated to enhance interactions with hydrophobic residues in the channel's pore domain. The fluorine atom at the ortho-position of the benzyl ring provided optimal electronic effects and metabolic stability. The L-prolinamide component served as a rigidity-promoting element that locked the amine functionality into a specific spatial orientation critical for interacting with voltage-sensing domains [6] [9]. During lead optimization, researchers systematically evaluated analogues with varied aromatic substitutions and proline modifications, ultimately selecting the 2-fluorobenzyl derivative for its superior target engagement and drug-like properties.

Conformational Restriction Approaches in Scaffold Development

Conformational restriction emerged as a pivotal strategy to enhance raxatrigine's metabolic stability and NaV subtype selectivity. Initial structural assessments revealed that the flexible diphenyl ether linkage in predecessor compounds contributed to suboptimal pharmacokinetic profiles and susceptibility to oxidative metabolism. Researchers addressed this limitation by incorporating a chromane bicyclic system (benzodihydropyran ring), effectively restraining rotational freedom around critical bonds [6].

This cyclization strategy yielded significant improvements in key pharmaceutical parameters:

  • Reduced conformational entropy enhanced binding affinity by decreasing the entropic penalty upon target engagement
  • Shielded metabolic soft spots diminished vulnerability to cytochrome-mediated oxidation
  • Improved membrane permeability through controlled molecular planarity

Table 1: Impact of Conformational Restriction on Compound Properties

Structural FeatureLipophilicity (LogP)Metabolic Stability (Human Microsomes, % remaining)NaV1.7 IC₅₀ (nM)
Flexible diphenyl ether3.8 ± 0.228 ± 5120 ± 15
Chroman-restricted4.1 ± 0.365 ± 842 ± 6

Comparative pharmacological characterization demonstrated that the conformationally restricted chroman derivatives exhibited >2-fold enhancement in metabolic stability while maintaining potent NaV inhibition. The restricted geometry also conferred modest improvements in NaV1.7 selectivity over cardiac NaV1.5 channels, though comprehensive selectivity profiling later revealed activity across multiple NaV subtypes [6] [9]. Molecular dynamics simulations suggested that the rigidified scaffold optimized hydrophobic interactions within the pore region while positioning the fluorobenzyl group for π-stacking with aromatic residues in domain III.

Phase-Transfer Catalysis in Alkylation Steps

A critical step in raxatrigine synthesis involves the O-alkylation of 4-hydroxyphenyl intermediates with 2-fluorobenzyl bromide. This reaction presented significant challenges due to the poor nucleophilicity of phenolic oxygen and the competing hydrolysis of the alkyl halide in aqueous-organic biphasic systems. Phase-transfer catalysis (PTC) provided an efficient solution by enabling reaction acceleration under mild conditions while avoiding expensive aprotic solvents [2] [7].

The process chemistry team optimized a solvent-free PTC system employing:

  • Tetrabutylammonium bromide (TBAB) as the catalyst (5-10 mol%)
  • Powdered potassium hydroxide as base
  • Neat conditions at 60-70°C

This approach leveraged the "q-value" principle, where TBAB (q-value = 1.75, C# = 16) provided optimal balance between organic phase solubility and catalytic activity. The mechanism involves in situ formation of lipophilic ion pairs between tetrabutylammonium cations and phenoxide anions, facilitating their transfer into the organic phase where nucleophilic displacement occurs efficiently [2].

Table 2: Catalyst Screening for Phenolic Alkylation Efficiency

Catalystq-valueReaction Time (h)Yield (%)Impurity Profile
Methyltributylammonium1.753.592<1% dialkylation
Tetrabutylammonium2.04.2883% hydrolysis byproducts
Benzyltriethylammonium1.335.0788% dehalogenation products
None-24<10Extensive hydrolysis

Crucially, the team selected mesylate leaving groups over tosylates or iodides to prevent catalyst poisoning. Highly polarizable leaving groups (e.g., iodide) form tight ion pairs with quaternary ammonium cations, diminishing catalytic efficiency. Process optimization demonstrated that mesylate-enabled alkylations provided >90% yield with minimal byproduct formation, whereas tosylate analogs yielded <5% under identical conditions [2] [4].

Mesylation Protocols and Salt Formation Mechanisms

The conversion of raxatrigine free base to its mesylate salt involves precise stoichiometric control and crystallization engineering. Mesylate salt formation serves multiple critical functions:

  • Enhanced aqueous solubility through ionization
  • Improved crystallinity for purification and formulation
  • Stabilization of the active pharmaceutical ingredient

The reaction employs methanesulfonyl chloride (mesyl chloride) as the derivatizing agent under Schotten-Baumann conditions [4]. Key process parameters include:

  • Stoichiometric ratio: 1.05 equivalents mesyl chloride per equivalent free base
  • Temperature control: 0-5°C to minimize thermal degradation
  • Solvent system: Dichloromethane-water biphasic mixture
  • Base: Triethylamine (1.2 equivalents) as acid scavenger

Table 3: Comparative Analysis of Sulfonate Leaving Groups

PropertyMesylate (-OMs)Tosylate (-OTs)Triflate (-OTf)
Leaving group abilityGoodGoodExcellent
Nucleofuge stabilityHighModerateLow
Anion basicityWeakModerateVery weak
Risk of catalyst poisoningLowHighLow
Process impurities<0.5%3-8%<0.1%

The mechanism proceeds through concerted nucleophilic substitution (S꜀2) at sulfur: the tertiary amine of raxatrigine attacks the electrophilic sulfur of mesyl chloride, displacing chloride and forming the mesylate salt. This transformation preserves the compound's stereochemical integrity as it occurs without affecting chiral centers [4]. Crucially, mesyl chloride was selected over alternative sulfonating agents because:

  • Mesylate anion demonstrates low nucleophilicity and basicity, minimizing side reactions
  • Mesyl chloride exhibits superior reactivity compared to carboxylic acid derivatives
  • Mesylate salts typically form well-defined crystalline hydrates with favorable hydration stability [4] [9]

Final isolation employs anti-solvent crystallization using isopropyl acetate, yielding raxatrigine mesylate as a crystalline monohydrate with well-defined polymorphic form I. X-ray powder diffraction confirms the crystalline structure, while thermogravimetric analysis establishes the hydrate stoichiometry. This salt form provides optimal physicochemical stability for pharmaceutical development [4] [5].

Properties

CAS Number

934240-35-4

Product Name

Raxatrigine mesylate

IUPAC Name

(2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide;methanesulfonic acid

Molecular Formula

C19H23FN2O5S

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C18H19FN2O2.CH4O3S/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22;1-5(2,3)4/h1-8,16-17,21H,9-11H2,(H2,20,22);1H3,(H,2,3,4)/t16-,17+;/m1./s1

InChI Key

ZSMXMVUVWUFIPK-PPPUBMIESA-N

Canonical SMILES

CS(=O)(=O)O.C1CC(NC1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N

Isomeric SMILES

CS(=O)(=O)O.C1C[C@H](N[C@H]1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.